(1-Benzyl-piperidin-3-ylamino)-acetic acid

Description

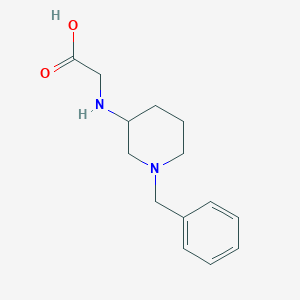

(1-Benzyl-piperidin-3-ylamino)-acetic acid is a piperidine-derived compound featuring a benzyl group at the 1-position of the piperidine ring and an amino-acetic acid moiety at the 3-position. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol (CAS: 1782355-68-3) . Structurally, it combines the rigidity of the piperidine ring with the flexibility of the benzyl and acetic acid groups, making it a versatile scaffold in medicinal chemistry and drug development.

Properties

IUPAC Name |

2-[(1-benzylpiperidin-3-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(18)9-15-13-7-4-8-16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTXULXNXYFWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Acylation of Piperidin-3-Amine

A common approach involves N-acylation of 3-aminopiperidine followed by benzylation. For example:

-

Acylation : 3-Aminopiperidine is treated with acetyl chloride in the presence of a base (e.g., triethylamine) to yield N-acetyl-piperidin-3-amine.

-

Benzylation : Quaternization using benzyl bromide or chloride under reflux conditions in toluene or acetone, achieving >90% conversion.

-

Hydrolysis : Acidic hydrolysis (e.g., HCl/acetic acid) removes the acetyl group, yielding 1-benzyl-piperidin-3-amine.

Example : In a patented process, 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl-acetylamine underwent hydrolysis with 35% HCl at 85–90°C, affording 1-benzyl-piperidin-3-one in 95% yield.

Reductive Amination with Glycine Derivatives

The amino-acetic acid moiety is introduced via reductive amination using glyoxylic acid or its protected forms:

-

Condensation : 1-Benzyl-piperidin-3-one reacts with glyoxylic acid in methanol, forming an imine intermediate.

-

Reduction : Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride selectively reduces the imine to the secondary amine.

Optimization : Titanium(IV) isopropoxide improves stereoselectivity during reductive amination, though its use necessitates anhydrous conditions.

Alkylation Strategies for Side-Chain Introduction

Direct Alkylation of Piperidin-3-Amine

A two-step alkylation protocol enables side-chain installation:

-

Benzylation : Piperidin-3-amine is treated with benzyl bromide in acetone, achieving 73–85% yield.

-

Acetic Acid Moiety Introduction : Reaction with bromoacetic acid or its tert-butyl ester under basic conditions (e.g., K₂CO₃) completes the synthesis.

Challenges : Competing over-alkylation at the piperidine nitrogen necessitates careful stoichiometry.

Comparative Analysis of Synthetic Routes

Efficiency Considerations : The N-acylation route offers superior yields but requires stringent control over hydrolysis conditions. Reductive amination provides better stereochemical outcomes but involves costlier reagents.

Resolution of Stereoisomers and Chirality Control

This compound possesses two chiral centers, necessitating enantioselective synthesis or resolution.

Diastereomeric Salt Formation

Asymmetric Catalysis

-

Chiral auxiliaries : (S)-Proline-derived catalysts induce asymmetry during reductive amination, though this method remains underdeveloped for this specific compound.

Green Chemistry and Scalability Improvements

Solvent Optimization

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-3-ylamino)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and heat.

Reduction: Lithium aluminum hydride, ether, and low temperatures.

Substitution: Benzyl chloride, sodium hydroxide, and solvents like ethanol.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of (1-Benzyl-piperidin-3-ylamino)-acetic acid as an antitumor agent. For instance, a compound related to this structure demonstrated significant antitumor effects in vitro and in vivo against triple-negative breast cancer cells (MDA-MB-231). In one study, treatment with a related compound resulted in a 55% reduction in cell viability at a concentration of 10 µM after three days of treatment . Such findings suggest that derivatives of this compound could be developed into effective cancer therapies.

Inhibition of Calmodulin-Dependent Kinases

Another promising application is the inhibition of calmodulin-dependent kinases (CaMKs), which are implicated in various diseases, including diabetes and cancer. Research indicates that compounds derived from the benzyl piperidine structure can selectively inhibit these kinases, potentially restoring insulin sensitivity in models of diet-induced obesity . This suggests a dual role for this compound in both metabolic and oncological contexts.

Structure-Activity Relationship (SAR)

The structural motif of N-benzyl piperidine is commonly employed in drug discovery due to its flexibility and ability to engage with various biological targets. The SAR studies have shown that modifications to the benzyl piperidine core can enhance the potency and selectivity of compounds against specific targets like SYK (spleen tyrosine kinase) and CaMKs . This highlights the importance of further research into the modifications of this compound to optimize its therapeutic efficacy.

Case Studies

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The amino-acetic acid moiety can act as a ligand for metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1-Benzyl-piperidin-3-ylamino)-acetic acid with four analogs, highlighting key structural and physicochemical differences:

Key Observations:

Substituent Effects on Molecular Weight and Lipophilicity: The addition of a chloro-benzoxazol group (Compound 2) increases molecular weight by ~46 g/mol compared to the parent compound, likely enhancing aromatic interactions in biological systems .

Steric and Stereochemical Influences :

- The isopropyl group in Compound 3 introduces steric hindrance, which may reduce binding affinity but improve metabolic stability .

- The chiral (R)-configuration in Compound 4 highlights the role of stereochemistry in receptor selectivity, though its discontinuation limits further study .

Biomedical Relevance: While this compound lacks direct toxicity data, its structural similarity to discontinued analogs (e.g., Compound 4) underscores the need for rigorous safety profiling.

Biological Activity

(1-Benzyl-piperidin-3-ylamino)-acetic acid, a compound with a piperidine ring and a benzyl group, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the benzyl group enhances its lipophilicity, potentially improving membrane permeability. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body:

- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter release and uptake in the central nervous system, leading to potential analgesic and neuroprotective effects.

- Receptor Binding : It has shown affinity for various receptors, including acetylcholine receptors, which are crucial in cognitive function and memory .

- Inhibition of Enzymes : Research indicates that it may act as an inhibitor for certain enzymes involved in neurodegenerative processes, providing a pathway for therapeutic intervention in diseases like Alzheimer's .

Biological Activities

- Neuroprotective Effects : Studies suggest that the compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

- Analgesic Properties : Its ability to modulate pain pathways suggests potential use as an analgesic agent.

- Antimicrobial Activity : Preliminary studies have indicated some antimicrobial properties against Gram-positive and Gram-negative bacteria, although further research is needed to quantify this activity .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity:

- Piperidine Ring : Essential for receptor binding and modulation of neurotransmitter systems.

- Benzyl Group : Increases lipophilicity, facilitating better interaction with lipid membranes.

Q & A

Q. What are the common synthetic pathways for (1-Benzyl-piperidin-3-ylamino)-acetic acid, and how can purity be validated?

The synthesis typically involves multi-step processes: (1) formation of the piperidine ring, (2) introduction of the benzyl group via alkylation or reductive amination, and (3) functionalization with the acetic acid moiety. Key intermediates are characterized using HPLC and mass spectrometry . Purity validation employs titration for acidity/basicity and differential scanning calorimetry (DSC) for thermal stability . Reaction optimization may require adjusting solvent polarity and pH to minimize side products .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C) to identify proton environments and carbon frameworks, IR spectroscopy for functional group analysis (e.g., carboxylic acid C=O stretch), and X-ray crystallography for resolving stereochemistry and bond angles. Computational tools (e.g., DFT calculations) validate spatial arrangements .

Q. What hypotheses exist regarding its mechanism of action in biological systems?

Based on structural analogs, the compound may interact with neurotransmitter receptors (e.g., GABAA or NMDA) due to its piperidine and amino-acetic acid motifs. Preliminary binding assays suggest affinity for enzyme active sites (e.g., peptidases), though detailed kinetic studies are needed to confirm inhibition constants (Ki) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

Advanced methods include:

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during benzylation.

- Continuous flow chemistry : Enhances scalability and reduces byproducts via precise temperature/pH control.

- Green chemistry approaches : Solvent-free reactions or ionic liquids to minimize waste . Purity is monitored via chiral HPLC and circular dichroism (CD) spectroscopy .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or impurities. Strategies include:

- Comparative binding assays under standardized conditions (e.g., SPR or ITC).

- Metabolite profiling (LC-MS) to identify degradation products interfering with activity.

- Molecular docking simulations to predict binding modes and validate experimental Kd values .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Accelerated stability studies : Incubation at 37°C in buffers (pH 1.2–7.4) with HPLC-UV monitoring of degradation.

- Mass spectrometry : Identifies oxidation or hydrolysis products (e.g., loss of benzyl group).

- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition thresholds .

Q. How is its potential as a therapeutic agent evaluated in preclinical models?

- In vitro : Dose-response assays (IC50) in cell lines expressing target receptors.

- In vivo : Pharmacokinetic profiling (Cmax, t½) in rodent models, paired with toxicity screens (ALT/AST levels).

- ADMET predictions : Computational models assess blood-brain barrier permeability and CYP450 interactions .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry lead optimization?

It serves as a scaffold for structural derivatives :

- SAR studies : Modifications to the benzyl or piperidine groups to enhance selectivity.

- Prodrug design : Esterification of the acetic acid moiety to improve bioavailability.

- Radioisotope labeling (e.g., ¹¹C) for PET imaging of target engagement .

Q. How is it utilized in enzyme inhibition studies?

As a competitive inhibitor, its efficacy is quantified via:

- Michaelis-Menten kinetics : Measuring Vmax and Km shifts.

- Crystallography : Co-crystallization with enzymes (e.g., carbonic anhydrase) to visualize binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.